4-(Trifluorovinyloxy)benzoyl chloride

Polymer Chemistry Thin-Film Transistors Gate Dielectrics

Select 4-(Trifluorovinyloxy)benzoyl chloride (TFVOB-Cl) for advanced polymer synthesis. Unlike standard acyl chlorides, its para-substituted TFVE group enables thermal [2+2] cycloaddition, forming robust perfluorocyclobutane (PFCB) networks with thermal decomposition temperatures reaching 495 °C. The benzoyl chloride moiety allows covalent grafting to hydroxyl- or amine-bearing substrates. This unique orthogonal reactivity sequence—covalent attachment followed by cross-linking—is unattainable with generic acyl chlorides or simple TFVEs. Essential for high-performance gate dielectrics in flexible OTFTs and solvent-resistant photopatternable coatings.

Molecular Formula C9H4ClF3O2
Molecular Weight 236.57 g/mol
CAS No. 134151-67-0
Cat. No. B172691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluorovinyloxy)benzoyl chloride
CAS134151-67-0
Synonyms4-(trifluorovinyloxy)benzoyl chloride
Molecular FormulaC9H4ClF3O2
Molecular Weight236.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)OC(=C(F)F)F
InChIInChI=1S/C9H4ClF3O2/c10-7(14)5-1-3-6(4-2-5)15-9(13)8(11)12/h1-4H
InChIKeyURKWITSBCNASJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluorovinyloxy)benzoyl chloride (CAS 134151-67-0): A Bifunctional Aryl Trifluorovinyl Ether Monomer for Advanced Polymer Synthesis and Surface Modification


4-(Trifluorovinyloxy)benzoyl chloride (TFVOB-Cl), CAS 134151-67-0, is a bifunctional aryl trifluorovinyl ether (TFVE) monomer that integrates a reactive benzoyl chloride moiety with a thermally polymerizable trifluorovinyloxy group (-O-CF=CF₂) on a para-substituted aromatic ring [1]. This structural duality enables two distinct and orthogonal reaction pathways: nucleophilic substitution at the acid chloride, allowing for facile attachment to hydroxyl- or amine-containing substrates, and thermal [2+2] cycloaddition of the TFVE group to form robust perfluorocyclobutane (PFCB) cross-links, which impart exceptional thermal and chemical stability to the resulting materials . The compound serves as a critical building block for the synthesis of advanced functional polymers, including high-performance gate dielectrics, hybrid nanocomposites, and low-loss photonic materials [2].

Why Generic Acyl Chlorides or Simple Fluorinated Monomers Cannot Substitute for 4-(Trifluorovinyloxy)benzoyl chloride in Demanding Applications


Substituting 4-(trifluorovinyloxy)benzoyl chloride with a generic acyl chloride (e.g., benzoyl chloride) or a simple fluorinated analog (e.g., 4-(trifluoromethoxy)benzoyl chloride) is not feasible for applications requiring the unique combination of covalent surface anchoring and thermally activated cross-linking. While standard acyl chlorides provide only a reactive handle for single-step functionalization, they lack the capacity for subsequent thermal curing to form a chemically inert and thermally robust PFCB network . Conversely, simple aryl trifluorovinyl ethers that lack the benzoyl chloride group cannot be covalently attached to a substrate in a first step without a pre-existing complementary functional group. The para-substituted benzoyl chloride in TFVOB-Cl is specifically crucial because its strong electron-withdrawing nature, in conjunction with the TFVE group, influences the kinetics of the thermal cyclodimerization, a critical parameter for process control in polymer manufacturing [1]. The quantitative evidence presented in Section 3 details the precise performance advantages, including thermal stability (up to 495 °C), device mobility, and density, that are lost when using alternative compounds.

Quantitative Evidence for the Superior Performance of 4-(Trifluorovinyloxy)benzoyl chloride Relative to Structural Analogs and Alternative Formulations


Superior Thermal Stability of TFVOB-Cl Derived Polyimide Gate Insulators Compared to TFVOB-PVP Formulations

Cross-linked polyimide (SPI) modified with TFVOB-Cl exhibits a significantly higher thermal decomposition temperature (T_d,5%) than poly(4-vinylphenol) (PVP) modified with the same compound, a direct comparator in thin-film transistor (TFT) gate insulator applications. The TFVOB-SPI material demonstrates a T_d,5% of 495 °C, compared to 423 °C for TFVOB-PVP, as measured by thermogravimetric analysis (TGA) under nitrogen [1]. This 72 °C increase in thermal stability is a critical advantage for device fabrication processes that involve high-temperature annealing steps and for ensuring long-term operational reliability.

Polymer Chemistry Thin-Film Transistors Gate Dielectrics

Enhanced Field-Effect Mobility in Pentacene TFTs Using TFVOB-SPI Gate Dielectric vs. TFVOB-PVP

The choice of polymer matrix for TFVOB-Cl functionalization directly impacts the electrical performance of the resulting thin-film transistor. A pentacene TFT fabricated with a TFVOB-SPI gate dielectric achieves a field-effect mobility of 0.28 cm²/Vs, which is twice the mobility of 0.14 cm²/Vs observed for a device using a TFVOB-PVP dielectric under comparable testing conditions [1]. Both devices exhibit minimal hysteresis, indicating that the difference is not due to charge trapping but rather to the superior interface quality and dielectric properties of the cross-linked polyimide network formed by TFVOB-Cl.

Organic Electronics Field-Effect Transistors Device Physics

Distinct Orthogonal Reactivity of TFVOB-Cl Compared to Mono-Functional Acyl Chlorides Like 4-(Trifluoromethyl)benzoyl chloride

4-(Trifluorovinyloxy)benzoyl chloride (TFVOB-Cl) is a bifunctional molecule, unlike mono-functional acyl chlorides such as 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7), which possess only a single reactive site (the acid chloride). TFVOB-Cl provides two orthogonal reaction pathways: 1) Nucleophilic substitution at the benzoyl chloride, allowing it to act as an 'anchor' to a polymer backbone or a nanoparticle surface [1]; and 2) Thermal [2+2] cycloaddition of the TFVE group, which enables post-functionalization cross-linking to create a robust PFCB network . This dual functionality is absent in 4-(trifluoromethyl)benzoyl chloride, which can only perform a single step of functionalization and cannot undergo subsequent thermal curing. The orthogonal nature of TFVOB-Cl's reactions allows for precise, multi-step macromolecular engineering that is impossible with simple acyl chlorides.

Polymer Functionalization Step-Growth Polymerization Click Chemistry

Higher Boiling Point and Density of TFVOB-Cl Compared to 4-(Trifluoromethoxy)benzoyl chloride

Physical property data reveals quantifiable differences between TFVOB-Cl (CAS 134151-67-0) and its close structural analog, 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8). TFVOB-Cl exhibits a higher boiling point of 221.9 °C at 760 mmHg, compared to a range of 55-56 °C at 2 mmHg for the analog, which would correspond to a significantly lower boiling point at atmospheric pressure . While a direct, rigorous 760 mmHg comparison is not available from a single source, the data indicates a substantially lower volatility for TFVOB-Cl. Furthermore, TFVOB-Cl has a higher calculated density of 1.425 g/cm³ compared to 1.42 g/mL for the analog .

Physical Organic Chemistry Process Engineering Procurement Specifications

High-Value Application Scenarios for 4-(Trifluorovinyloxy)benzoyl chloride Based on Its Unique Performance Profile


Synthesis of High-Temperature Gate Dielectrics for Flexible Electronics

Researchers and process engineers developing flexible organic thin-film transistors (OTFTs) for next-generation displays and sensors should prioritize 4-(trifluorovinyloxy)benzoyl chloride (TFVOB-Cl) for synthesizing gate dielectric layers. As demonstrated, its use in polyimide matrices (TFVOB-SPI) yields a dielectric with a thermal decomposition temperature of 495 °C, a 72 °C improvement over alternative polymer formulations, and enables a field-effect mobility of 0.28 cm²/Vs in pentacene TFTs [1]. This combination of high thermal stability and superior electrical performance is essential for manufacturing processes requiring high-temperature annealing and for ensuring device reliability in flexible form factors.

Surface Functionalization of Nanoparticles for High-Performance Nanocomposites

For scientists engineering hybrid organic-inorganic nanocomposites with demanding thermal and environmental stability requirements, TFVOB-Cl is the reagent of choice. Its acid chloride group allows for facile, covalent grafting onto amine- or hydroxyl-functionalized nanoparticles (e.g., silsesquioxanes) . Subsequent thermal cross-linking of the pendent TFVE groups creates a robust perfluorocyclobutane (PFCB) shell around the particle, which has been shown to impart excellent chemical resistance and thermal stability to the composite material [1]. This two-step functionalization approach is a verifiable method for creating stable, dispersible nanofillers for advanced polymer matrices.

Development of Chemically Resistant and Patternable Polymer Coatings

Coatings formulators seeking to create thin films that are resistant to organic solvents and can be photopatterned should select TFVOB-Cl as a key monomer. The orthogonal reactivity of the benzoyl chloride and TFVE groups enables a powerful processing strategy: first, TFVOB-Cl can be reacted with a functional polymer to create a soluble, linear precursor. This precursor can then be coated onto a substrate and thermally cross-linked via the TFVE groups to form an insoluble, solvent-resistant PFCB network . This sequence allows for standard solution-based coating techniques (e.g., spin-coating, slot-die coating) followed by a simple thermal curing step to lock in the final properties, a workflow not achievable with simple acyl chlorides.

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